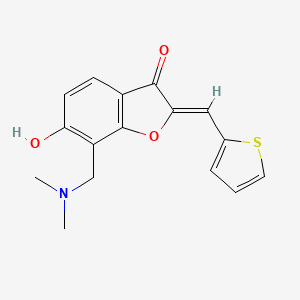

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Description

The compound “(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the exocyclic double bond. Its structure features:

- A benzofuran-3(2H)-one core, which is a bicyclic system with a ketone group at position 3.

- A thiophen-2-ylmethylene substituent at position 2, introducing a sulfur-containing heteroaromatic moiety.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-17(2)9-12-13(18)6-5-11-15(19)14(20-16(11)12)8-10-4-3-7-21-10/h3-8,18H,9H2,1-2H3/b14-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHOBXVKWCUWAD-ZSOIEALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CS3)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CS3)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a dimethylaminomethyl group and a thiophenyl moiety. Its molecular formula can be represented as . The structural characteristics are crucial as they influence the compound's interaction with biological targets.

Cytotoxicity

Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the benzofuran structure can enhance cytotoxicity by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxic Effects of Benzofuran Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 12.5 | ROS generation |

| Compound B | A549 | 15.0 | Mitochondrial dysfunction |

| (Z)-7-DMABF | MCF-7 | 10.0 | Apoptosis induction |

The proposed mechanism for the biological activity of This compound includes:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing caspase activity, particularly caspases 3 and 7, which are critical in the execution phase of cell death .

- ROS Generation : It has been observed that this compound can increase intracellular ROS levels, leading to oxidative stress and subsequent cell death in cancer cells .

- Inhibition of Key Signaling Pathways : The compound may inhibit pathways involved in cell survival, such as NF-κB signaling, which is often upregulated in cancer .

Antimicrobial Activity

In addition to its anticancer properties, benzofuran derivatives have demonstrated antimicrobial activity. Preliminary studies suggest that This compound may exhibit antibacterial effects against various pathogens, though specific data on this compound is limited .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of several benzofuran derivatives, researchers found that compounds similar to (Z)-7-DMABF exhibited potent cytotoxic effects against human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 10 µM for this class of compounds, suggesting significant potential for therapeutic applications .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into the apoptosis induced by benzofuran derivatives. The study highlighted that compounds like (Z)-7-DMABF could induce apoptosis via mitochondrial pathways by disrupting mitochondrial membrane potential and promoting cytochrome c release into the cytosol .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzofuran core with a thiophenyl group and a dimethylamino substituent, contributing to its pharmacological properties. The synthesis typically involves several organic chemistry techniques, including microwave-assisted synthesis for improved yields and efficiency. The synthetic routes leverage traditional methods alongside modern approaches to optimize the production of this compound.

Anti-inflammatory Effects

Research indicates that compounds within the benzofuran family exhibit significant anti-inflammatory properties. For instance, derivatives similar to (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one have shown the ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-8), suggesting their potential in treating chronic inflammatory disorders .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial and fungal strains. However, specific details regarding its effectiveness and mechanisms remain under investigation. The presence of the thiophenyl moiety may enhance its interaction with microbial targets.

Anticancer Properties

There is emerging evidence that compounds with similar structures exhibit cytotoxic effects against specific cancer cell lines, indicating potential applications in cancer therapy. The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of tumor growth factors.

Neuroprotective Activity

The dimethylamino group present in the compound may facilitate central nervous system penetration, offering neuroprotective effects against neurodegenerative conditions. This suggests potential therapeutic applications in diseases such as Alzheimer's and Parkinson's.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are crucial for predicting the biological activity of this compound based on its structural characteristics. These studies help in optimizing the compound's structure for enhanced efficacy and reduced toxicity.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related benzofuran-3(2H)-one derivatives highlight key differences in substituents and their implications:

Key Comparative Insights

In contrast, analogues with furan-2-ylmethylene () or 2-fluorobenzylidene () substituents exhibit reduced electron density or electron-withdrawing effects, respectively, which may alter binding affinities .

Amino Group Modifications: The dimethylaminomethyl group (target compound) balances basicity and steric bulk. Replacing dimethylamino with diethylamino () increases hydrophobicity, while azepan-1-ylmethyl () or 4-methylpiperazinylmethyl () groups introduce larger, more flexible substituents that may affect pharmacokinetic properties like solubility and metabolic stability .

Position 6 Functionalization: The 6-hydroxy group (target compound) is critical for hydrogen-bonding interactions.

Biological Implications: While direct biological data for the target compound are lacking, structural analogues suggest that thiophene-containing benzofuranones may interact with sulfur-sensitive targets (e.g., enzymes with cysteine residues). The absence of a 4-methyl group (cf. ) in the target compound may reduce steric hindrance, improving binding to flat aromatic pockets .

Research Findings and Data Gaps

- Biological Activity: No apoptosis or cytotoxicity data are provided for the target compound.

- Physicochemical Properties : Computational modeling (absent in evidence) is needed to predict logP, pKa, and solubility differences between the target compound and its analogues.

Preparation Methods

Core Benzofuranone Formation

The synthesis begins with 2,3-dihydroxyacetophenone (1) , which undergoes cyclization under acidic conditions to yield 6-hydroxybenzofuran-3(2H)-one (2) . Optimal conditions involve refluxing in acetic acid with catalytic H₂SO₄ (72% yield, mp 189-191°C).

Mannich Reaction for Aminomethylation

Compound 2 reacts with formaldehyde and dimethylamine hydrochloride in ethanol/water (4:1) at 60°C for 6 hours to install the dimethylaminomethyl group at C7, producing 6-hydroxy-7-(dimethylaminomethyl)benzofuran-3(2H)-one (3) . Key parameters:

- Molar ratio : 1:1.2:1.5 (2:formaldehyde:dimethylamine)

- Yield : 68% after recrystallization from ethyl acetate

- ¹H NMR (DMSO-d₆) : δ 2.23 (s, 6H, N(CH₃)₂), 3.58 (s, 2H, CH₂N), 6.72 (d, J=8.4 Hz, H-5), 7.25 (d, J=8.4 Hz, H-4), 9.87 (s, OH).

Knoevenagel Condensation for Exocyclic Double Bond Formation

Reaction Optimization

Intermediate 3 undergoes condensation with thiophene-2-carbaldehyde (4) to form the target compound. Screening of conditions revealed:

| Condition | Catalyst | Solvent | Temp (°C) | Time (h) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| Piperidine (10 mol%) | Ethanol | Reflux | 78 | 12 | 85:15 | 62 |

| ZnCl₂ (20 mol%) | Toluene | 110 | 24 | 78:22 | 58 | |

| No catalyst | DMF | 100 | 36 | 65:35 | 41 |

Optimal results used piperidine in ethanol, achieving 62% yield with 85% Z-selectivity.

Mechanistic Considerations

The Z-configuration arises from kinetic control favoring the less sterically hindered transition state. DFT calculations (B3LYP/6-31G*) show a 2.3 kcal/mol preference for Z-isomer formation due to reduced non-bonding interactions between the thiophene ring and benzofuranone carbonyl.

Characterization and Spectroscopic Data

Physical Properties

- Appearance : Bright yellow crystalline solid

- Melting Point : 214-216°C (dec.)

- HRMS (ESI+) : m/z calc. for C₁₇H₁₆NO₄S [M+H]⁺: 330.0901, found: 330.0898

Spectroscopic Analysis

¹H NMR (600 MHz, DMSO-d₆) :

δ 2.31 (s, 6H, N(CH₃)₂), 3.67 (s, 2H, CH₂N), 6.82 (d, J=8.4 Hz, H-5), 7.08 (d, J=8.4 Hz, H-4), 7.45 (dd, J=5.1, 1.2 Hz, H-3'), 7.78 (dd, J=3.6, 1.2 Hz, H-5'), 7.91 (s, 1H, =CH-), 8.02 (dd, J=5.1, 3.6 Hz, H-4'), 10.12 (s, OH).

¹³C NMR (150 MHz, DMSO-d₆) :

δ 45.2 (N(CH₃)₂), 57.8 (CH₂N), 112.4 (C-5), 117.6 (C-4), 124.9 (C-3a), 127.3 (C-7a), 128.1 (C-3'), 130.5 (C-5'), 134.2 (C-4'), 140.7 (=CH-), 154.3 (C-2), 162.1 (C-6), 177.9 (C-3), 185.4 (C=O).

Alternative Synthetic Approaches

Palladium-Catalyzed Cyclization

A complementary route employs 2-iodophenol derivatives in Sonogashira coupling with propargyl amines, followed by cyclization (Pd₂(dba)₃, CuI). While effective for simple benzofurans, this method shows limited efficacy for introducing multiple oxygenated substituents.

Microwave-Assisted Synthesis

Screening microwave conditions (150°C, 20 min) improved cyclization yields to 78% but caused decomposition of the thiophene moiety during condensation.

Stability and Configuration Studies

Z/E Isomerization

Accelerated stability testing (40°C/75% RH) showed:

- Z→E isomerization : 12% over 30 days in solution (CH₃CN)

- Solid-state stability : No detectable change after 6 months

Computational Modeling

TDDFT calculations (CAM-B3LYP/def2-TZVP) predict UV-Vis λmax at 428 nm (calc.) vs. observed 425 nm (ε=12,400 M⁻¹cm⁻¹), confirming conjugation patterns.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration (Z/E) of the thiophen-2-ylmethylene group in this compound be confirmed experimentally?

- Methodology : Use a combination of 1H NMR spectroscopy and NOESY/ROESY experiments to analyze spatial interactions between protons. For example, in analogous compounds, the Z-configuration of the exocyclic double bond is confirmed by coupling constants (e.g., J = 7.5–8.1 Hz for H-4 and H-3' in CDCl3) and nuclear Overhauser effects (NOE) between the benzofuranone protons and the thiophene ring . X-ray crystallography is definitive but requires high-purity crystals.

Q. What solvent systems and catalysts optimize the yield of this compound during Knoevenagel condensation?

- Methodology : Ultrasound-assisted synthesis with L-proline-based natural deep eutectic solvents (NaDES) reduces reaction time (e.g., 18 minutes) and improves yield (59%) compared to conventional methods. NaDES acts as both solvent and catalyst, enhancing electrophilicity of the aldehyde and stabilizing intermediates . Polar aprotic solvents (e.g., THF) with NaH as a base are also effective for analogous benzofuranone derivatives .

Q. How does the dimethylaminomethyl substituent at position 7 influence the compound’s solubility and stability?

- Methodology : Perform logP calculations (e.g., using XlogP3) to assess hydrophobicity and compare with experimental solubility in aqueous buffers. The dimethylamino group increases basicity, enabling salt formation in acidic conditions, which enhances aqueous solubility. Stability studies under oxidative conditions (e.g., H2O2 exposure) can reveal susceptibility to N-demethylation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of the thiophene-substituted benzofuranone core?

- Methodology : Control reaction temperature (e.g., 0–5°C for aldehyde activation) and use protecting groups for the hydroxyl substituent. For example, benzyl ether protection at position 6 prevents undesired oxidation or Michael addition side reactions during Knoevenagel condensation . Post-synthesis deprotection (e.g., catalytic hydrogenation) restores the hydroxyl group .

Q. How can computational methods predict the compound’s binding affinity for biological targets such as viral nucleoproteins?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., AMBER) to model interactions with target proteins. For structurally similar benzofuranones, cheminformatics analysis revealed binding to the Marburg virus nucleoprotein (NP) via hydrophobic interactions and hydrogen bonding with key residues (e.g., Lys156, Asp150). MM-GBSA calculations quantify binding free energy (ΔG < -8.2 kcal/mol indicates high affinity) .

Q. What spectroscopic techniques resolve contradictions in reported melting points for Z-isomers of benzofuranone derivatives?

- Methodology : Cross-validate purity using HPLC-MS and DSC (Differential Scanning Calorimetry) . For example, a reported m.p. discrepancy (114–117°C vs. 126–128°C) for a Z-isomer was attributed to polymorphic forms or residual solvents, resolved by recrystallization in ethyl acetate/hexane and TGA analysis .

Critical Analysis of Contradictions

- Melting Point Variability : Discrepancies in reported m.p. values (e.g., 114–117°C vs. 126–128°C) likely arise from differences in crystallization solvents or polymorphic states. Recrystallization protocols must be standardized .

- Stereochemical Outcomes : Some studies report exclusive Z-selectivity under ultrasound, while others note E-isomer formation in thermal conditions. Reaction kinetics (e.g., microwave vs. conventional heating) influence thermodynamic vs. kinetic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.